Sugammadex Sodium, known commercially as Bridion, is a modified gamma cyclodextrin specifically designed to reverse the effects of aminosteroidal neuromuscular blocking agents (NMBAs), particularly rocuronium and vecuronium. [, ] It is classified as a selective relaxant binding agent. [, ] Sugammadex Sodium plays a crucial role in scientific research by providing a valuable tool for studying neuromuscular transmission and developing novel muscle relaxants and reversal agents.
Sugammadex sodium is derived from gamma-cyclodextrin, a cyclic oligosaccharide composed of glucose units. The compound belongs to the class of cyclodextrin derivatives, which are known for their ability to form inclusion complexes with various guest molecules. Sugammadex sodium is classified as a non-ionic surfactant and is recognized for its unique mechanism that allows for the specific binding of neuromuscular blocking agents.
The synthesis of sugammadex sodium involves several key steps:
Sugammadex sodium has a complex molecular structure characterized by its cyclodextrin backbone and the attached mercapto group. Its chemical formula is CHNOS, with a molecular weight of approximately 1,000 g/mol. The structural integrity allows it to encapsulate neuromuscular blockers effectively, facilitating their elimination from the neuromuscular junction .
The primary chemical reactions involved in the synthesis of sugammadex sodium include:
Sugammadex sodium functions by forming a stable complex with neuromuscular blockers, effectively sequestering these agents from their target sites at the neuromuscular junction. This mechanism involves:
Sugammadex sodium exhibits several notable physical and chemical properties:
Sugammadex sodium is primarily utilized in clinical anesthesia settings for:
Sugammadex sodium (chemical name: 6A,6B,6C,6D,6E,6F,6G,6H-octakis-S-(2-carboxyethyl)-6A,6B,6C,6D,6E,6F,6G,6H-octathio-γ-cyclodextrin octasodium salt) is a modified γ-cyclodextrin with the molecular formula C~72~H~104~Na~8~O~48~S~8~ and a molecular weight of 2002.12 g/mol [3] [5]. It belongs to a novel pharmacological class termed Selective Relaxant Binding Agents (SRBAs), distinct from traditional acetylcholinesterase inhibitors. Unlike competitive antagonists, sugammadex functions through molecular encapsulation: Its hydrophobic core (cavity size: 0.8 nm) forms a 1:1 inclusion complex with aminosteroidal neuromuscular blocking agents (NMBAs), primarily rocuronium and vecuronium [1] [4]. The eight negatively charged carboxyl thio ether extensions enhance electrostatic binding to the quaternary ammonium group of NMBAs, achieving an association constant of 1.79 × 10⁷ M⁻¹ for rocuronium—25 million times stronger than dissociation tendencies [2] [4].
Table 1: Structural and Functional Comparison of Natural Cyclodextrins
Type | Glucopyranose Units | Cavity Diameter (nm) | Key Modifications in Sugammadex |
---|---|---|---|
α-Cyclodextrin | 6 | 0.5 | - |
β-Cyclodextrin | 7 | 0.6 | - |
γ-Cyclodextrin | 8 | 0.8 | 8 carboxyl thio ether side chains |
The evolution of NMBA reversal spans three eras:
Sugammadex has redefined NMBA management through three transformative applications:
Table 2: Clinical Advantages Over Traditional Reversal Agents
Parameter | Sugammadex | Neostigmine | Clinical Impact | |
---|---|---|---|---|
Mechanism | Direct encapsulation | Acetylcholinesterase inhibition | Eliminates autonomic side effects | |
Reversal Depth | Any depth (shallow to profound) | Only moderate (TOF ≥2) | Flexibility in surgical timing | |
Recovery Time (to TOF ≥0.9) | 1.5 min (moderate block) | 19 min (moderate block) | Reduced PACU occupancy | |
Residual Paralysis Rate | 0% | Up to 43% | Enhanced patient safety | [3] [10] [9] |
Additionally, sugammadex supports fast-track anesthesia protocols:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3